Lipophilicity (XLogP3): Methyl Analog Offers Intermediate LogP for Balanced Membrane Permeability
The computed XLogP3 of (1-methyl-1H-indol-3-yl)(piperidino)methanone is 2.3, positioning it at an intermediate lipophilicity between the unsubstituted indole analog (XLogP3 ~1.5) and the benzyl-substituted analog (860611-47-8, XLogP3 = 3.9) [1]. This intermediate LogP value is within the optimal range (1-3) for oral bioavailability and CNS penetration, whereas the benzyl analog exceeds this range, potentially leading to higher non-specific binding and solubility challenges [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 |
| Comparator Or Baseline | (1-benzyl-1H-indol-3-yl)(piperidino)methanone: XLogP3 = 3.9; (1H-indol-3-yl)(piperidin-1-yl)methanone: XLogP3 ~1.5 (estimated) |
| Quantified Difference | 1.6 log units lower vs. benzyl analog; 0.8 log units higher vs. unsubstituted analog |
| Conditions | Computed by XLogP3 algorithm, PubChem 2025 release |
Why This Matters
For researchers designing experiments involving cellular permeability or CNS-targeted assays, the intermediate LogP of the methyl analog provides a balanced physicochemical profile that avoids the excessive lipophilicity-associated liabilities (promiscuity, low solubility) of the benzyl substituted analog.
- [1] PubChem Compound CID 3737444 (207619-48-5) and CID 1487658 (860611-47-8), Computed XLogP3 Property Values. National Center for Biotechnology Information, 2025. View Source
- [2] Lipinski, C.A., Lombardo, F., Dominy, B.W., Feeney, P.J. 'Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.' Advanced Drug Delivery Reviews, 1997, 23, 3-25. View Source
